6,6-Dichlorobicyclo[3.1.0]hexane
Overview
Description
6,6-Dichlorobicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H8Cl2 . It has an average mass of 151.034 Da and a monoisotopic mass of 150.000305 Da .
Synthesis Analysis
The synthesis of 6,6-Dichlorobicyclo[3.1.0]hexane has been reported in a study . The compound was synthesized by dichlorocarbene addition into 3-cyclopentenecarboxylic acid using BTEA.Cl as a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of 6,6-Dichlorobicyclo[3.1.0]hexane contains a total of 17 bonds, including 9 non-H bonds, 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving 6,6-Dichlorobicyclo[3.1.0]hexane are not detailed in the search results, a related compound, bicyclo[3.1.0]hexanes, has been synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction used an organic or an iridium photoredox catalyst and blue LED irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Dichlorobicyclo[3.1.0]hexane include an average mass of 151.034 Da and a monoisotopic mass of 150.000305 Da .Scientific Research Applications
Electrocyclic Ring-Opening
6,6-Dichlorobicyclo[3.1.0]hexane undergoes electrocyclic ring-opening to give π-allyl cations, which then cyclize to form spirocyclic products. This process was demonstrated with C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes and confirmed through single-crystal X-ray analysis (Mikušek, Ward, & Banwell, 2019).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of heterocyclic compounds. Dehydrochlorination of 6,6-dichloro-3-thiabicyclo[3.1.0]hexane generates cyclopropene, which can be trapped with various reactants, leading to the synthesis of highly reactive cyclopropa[c]thiophene (Anthony, Yew, & Wege, 1990).
Synthesis of Bicyclic Amino Acids
The synthesis of bicyclic amino acids, such as 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, utilizes this compound. It serves as a conformationally restricted glutamate analogue with properties useful in pharmacology (Pedregal & Prowse, 2002).
Study of Reactive Intermediates
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane, a related compound, is used to study reactive intermediates. This compound undergoes eliminations to form strained 1,3-bridged cyclopropenes and vinylcarbenes, which are useful for understanding reaction mechanisms (Weber & Brinker, 1996).
Molecular Structure Analysis
Gas-phase electron diffraction and quantum-chemical calculations have been employed to investigate the molecular structure of 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), revealing its conformational properties (Atavin et al., 2003).
Future Directions
Future research directions could involve further exploration of the synthesis methods and potential applications of 6,6-Dichlorobicyclo[3.1.0]hexane and related compounds. For instance, the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported , suggesting potential avenues for future research.
properties
IUPAC Name |
6,6-dichlorobicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSUVSMKQVPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283643 | |
Record name | 6,6-dichlorobicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dichlorobicyclo[3.1.0]hexane | |
CAS RN |
23595-96-2 | |
Record name | NSC32685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6-dichlorobicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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